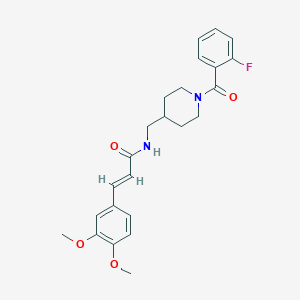

![molecular formula C10H10FN5O B3014648 5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide CAS No. 119222-40-1](/img/structure/B3014648.png)

5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide (5-AFMT) is an organic compound with a broad range of applications in the pharmaceutical and biotechnology industries. It is a versatile compound that can be used as a reagent in a variety of synthetic reactions, as well as being a component of various drug molecules. 5-AFMT has been studied extensively in the past few decades and has been found to have a wide range of therapeutic and biochemical activities.

Applications De Recherche Scientifique

Chemical Synthesis and Modifications

The compound 5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide falls under the broader category of 1,2,3-triazoles, which are known for their diverse applications in chemical synthesis. A study by Albert & Taguchi (1973) details the synthesis of various 4-aminotriazole-5-carbaldehydes, which are closely related to the compound , indicating the methods for modifying triazole structures for different chemical applications (Albert & Taguchi, 1973). Similar synthetic pathways are discussed in a study by Albert (1970), further emphasizing the versatility of triazole compounds in chemical synthesis (Albert, 1970).

Antimicrobial Applications

The antimicrobial properties of triazole derivatives, including compounds similar to this compound, are a significant area of research. Pokhodylo et al. (2021) investigated novel 1H-1,2,3-triazole-4-carboxamides for their antimicrobial activities, demonstrating the potential of these compounds in fighting various bacterial and fungal pathogens (Pokhodylo et al., 2021).

Crystallography and Structural Studies

Crystallographic analysis plays a vital role in understanding the structural properties of triazole compounds. Moreno-Fuquen et al. (2019) conducted a study on the crystal structure of a triazole derivative, which helps in the understanding of molecular interactions and structural characteristics pertinent to this compound (Moreno-Fuquen et al., 2019).

Applications in Nucleoside Synthesis

The utility of triazole compounds in the synthesis of nucleosides, which are key components in biological processes, is another area of significance. Naik et al. (1974) explored the synthesis of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides, showcasing the role of triazole derivatives in the development of nucleoside analogs (Naik et al., 1974).

Antiviral and Antitumor Activities

Triazole derivatives are also being explored for their potential antiviral and antitumor activities. The study by De Cercq & Luczak (1975) on fluoroimidazoles, which are structurally related to triazoles, sheds light on the potential of these compounds in inhibiting viral activity and polynucleotide biosynthesis (De Cercq & Luczak, 1975). Hao et al. (2017) synthesized a compound with an indazole structure, highlighting the antitumor activities of such compounds, which could be analogous to the properties of this compound (Hao et al., 2017).

Propriétés

IUPAC Name |

5-amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIBDSZNIQGBHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)

![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)

![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3014583.png)

![N-(2-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014586.png)